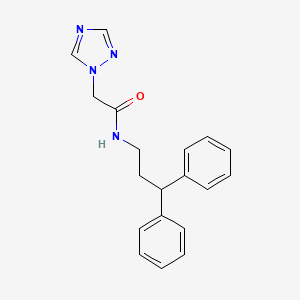

N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Übersicht

Beschreibung

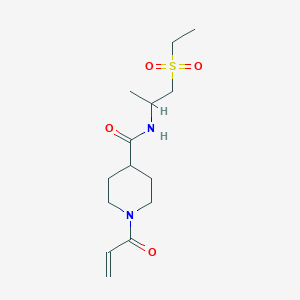

“N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains an amide group (-CONH2) and a diphenylpropyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 1,2,4-triazole with a 3,3-diphenylpropylamine in the presence of a suitable coupling reagent.Molecular Structure Analysis

The molecular structure would be characterized by the presence of the triazole ring, the amide group, and the diphenylpropyl group. The spatial arrangement of these groups could significantly affect the properties of the compound.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide group could be hydrolyzed to yield a carboxylic acid and an amine. The triazole ring could potentially participate in reactions with electrophiles or nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility in different solvents.Wissenschaftliche Forschungsanwendungen

Green Ultrasound Synthesis and Antibacterial Evaluation

The use of ultrasound irradiation has been shown to facilitate the efficient synthesis of 1,2,3-triazoles, demonstrating significant reductions in reaction times and higher yields compared to conventional methods. These 1,2,3-triazoles exhibit promising antimicrobial activities, suggesting their potential use in developing new antibacterial agents (Rezki, 2016).

Click Chemistry in Drug Discovery

Click chemistry, particularly the copper-catalyzed triazole formation, plays a pivotal role in drug discovery. This approach is valued for its reliability and specificity, with triazole products showing significant biological activity due to their ability to interact with biological targets (Kolb & Sharpless, 2003).

Corrosion Inhibition

Triazole derivatives have been synthesized and evaluated as corrosion inhibitors, showing effectiveness in preventing steel corrosion in acidic mediums. This application is crucial for materials science, indicating the potential of triazole compounds in industrial corrosion protection (Yıldırım & Cetin, 2008).

Antitumor Activity

The synthesis of benzothiazole derivatives bearing different heterocyclic rings, including triazoles, has been explored. Some of these compounds have shown considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of triazole-containing molecules in oncology (Yurttaş, Tay, & Demirayak, 2015).

Cholinesterase Inhibition for Alzheimer's Disease

New synthetic 1,2,4-triazole derivatives have been developed and tested for their inhibitory potential against enzymes linked to Alzheimer's disease. Some compounds showed potent inhibitory activities, offering a basis for the development of new treatments for neurodegenerative disorders (Riaz et al., 2020).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it.

Zukünftige Richtungen

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity and investigating its mechanism of action.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and experiments would need to be conducted.

Eigenschaften

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-19(13-23-15-20-14-22-23)21-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,14-15,18H,11-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIZSAIRFQEDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CN2C=NC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330843 | |

| Record name | N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817868 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3,3-diphenylpropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide | |

CAS RN |

866142-73-6 | |

| Record name | N-(3,3-diphenylpropyl)-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)

![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)

![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)

![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)

![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)

![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)

![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)